molecular formula C9H11N3 B1361732 (7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine CAS No. 880361-79-5

(7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine

Cat. No.: B1361732
CAS No.: 880361-79-5
M. Wt: 161.2 g/mol
InChI Key: OCJZOMBNZMSCBX-UHFFFAOYSA-N
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Description

(7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine is a high-purity chemical compound with the molecular formula C10H13N3 and a molecular weight of 175.23 g/mol . This compound features the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities and significant research value. The core imidazo[1,2-a]pyridine structure is a key pharmacophore in developing therapeutics for neurological and gastrointestinal diseases . Research into similar compounds highlights their potential as core structures for investigating novel anti-inflammatory and anti-neurodegenerative agents . Specifically, imidazo[1,2-a]pyridine derivatives have demonstrated efficacy in modulating neuroinflammation, a critical pathway in conditions like Alzheimer's disease, by influencing the release of pro-inflammatory cytokines such as TNF-α and IL-1β . Furthermore, related compounds are recognized as potent potassium-competitive acid blockers (P-CABs) . These inhibitors target the gastric H+,K+-ATPase enzyme with a rapid and reversible mechanism, making them valuable tools for physiological research . This product is intended For Research Use Only . It is strictly not for diagnostic or therapeutic use in humans, and it is not intended for personal use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

(7-methylimidazo[1,2-a]pyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-7-2-3-12-6-8(5-10)11-9(12)4-7/h2-4,6H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJZOMBNZMSCBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Precursors

A common approach involves the cyclization of 2-aminopyridine derivatives with appropriate electrophilic reagents such as α-haloketones or α-haloaldehydes under controlled conditions to form the imidazo[1,2-a]pyridine ring system. For example, the reaction of 2-aminopyridine with 2-bromoacetaldehyde or 2-bromoacetophenone derivatives under reflux in ethanol or other solvents leads to cyclized imidazo[1,2-a]pyridine intermediates.

Introduction of the Methanamine Group

The methanamine group at the 2-position can be introduced by subsequent functional group transformations such as:

  • Reduction of corresponding nitrile or nitro precursors.
  • Nucleophilic substitution reactions on halogenated intermediates.
  • Reductive amination of aldehyde precursors with ammonia or amines.

These steps often require mild reducing agents like sodium borohydride or catalytic hydrogenation to preserve the heterocyclic integrity.

Methyl Substitution at the 7-Position

The 7-methyl substituent is generally introduced on the pyridine ring prior to cyclization or by selective methylation reactions using methyl iodide or methyl triflate under basic conditions. The position-specific methylation benefits from the directing effects of the nitrogen atoms in the ring system.

Detailed Preparation Methods

Typical Laboratory Synthesis Procedure

A representative laboratory-scale synthesis involves the following steps:

Step Reagents & Conditions Description Yield (%) Reference
1 7-Methyl-2-aminopyridine + 2-bromoacetaldehyde, reflux in ethanol Cyclization to form imidazo[1,2-a]pyridine core 70-85
2 Halogenated intermediate + ammonia or amine, mild base, room temp Nucleophilic substitution to introduce methanamine 60-75
3 Purification by column chromatography (silica gel, petroleum ether/ethyl acetate) Isolation of pure product -

Catalytic and Flow Chemistry Enhancements

Recent advances include the use of copper-catalyzed oxidative cyclization and continuous flow reactors to improve reaction efficiency and scalability. For instance, Cu(OTf)2 catalysis in DMF at 120 °C under nitrogen atmosphere has been demonstrated to yield high-purity imidazo[1,2-a]pyridine derivatives with yields up to 87%.

Industrial Scale Considerations

Industrial synthesis often adapts the laboratory methods with:

  • Automated reactors enabling precise temperature and atmosphere control.
  • Use of continuous flow systems for better heat and mass transfer.
  • Optimization of reaction times and reagent stoichiometry to maximize yield.
  • Advanced purification techniques such as recrystallization and preparative chromatography to ensure product purity.

Reaction Conditions and Reagents Summary

Reaction Step Typical Reagents/Conditions Notes
Cyclization 2-Aminopyridine derivatives, α-haloketones, ethanol, reflux Essential for ring closure
Methanamine introduction Ammonia or amines, mild base, room temperature Nucleophilic substitution or reductive amination
Methylation at 7-position Methyl iodide or methyl triflate, base Position-selective methylation
Catalysis Cu(OTf)2, dtbpy ligand, DMF, 120 °C, inert atmosphere Enhances yield and reaction rate
Purification Silica gel chromatography, recrystallization Ensures product purity

Research Findings and Analytical Data

  • Yields: Reported yields for the key cyclization step range from 70% to 87%, depending on catalyst and conditions.
  • Purity: Products are typically purified by flash chromatography, resulting in yellow oils or solids with high purity confirmed by 1H NMR and mass spectrometry.
  • Characterization: 1H and 13C NMR spectra confirm the presence of the imidazo[1,2-a]pyridine core and the methanamine substituent. Mass spectrometry (ESI-TOF) provides molecular ion peaks consistent with the expected molecular weight (~161 g/mol).
  • Reaction Kinetics: Kinetic isotope effect studies suggest that the cyclization and substitution steps proceed efficiently under optimized copper-catalyzed conditions, with reaction completion within 24 hours at elevated temperature.

Summary Table of Preparation Routes

Method Key Features Advantages Limitations
Classical Cyclization 2-Aminopyridine + α-haloketones Straightforward, well-established Moderate yields, longer reaction times
Copper-Catalyzed Cyclization Cu(OTf)2 catalyst, DMF, 120 °C Higher yields, shorter times Requires inert atmosphere, catalyst cost
Flow Chemistry Continuous flow reactors Scalable, reproducible Equipment intensive
Reductive Amination Aldehyde intermediates + amines Mild conditions, selective Additional purification needed

Chemical Reactions Analysis

Types of Reactions

(7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are often carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[1,2-a]pyridine derivatives, while reduction reactions may produce amine derivatives .

Scientific Research Applications

(7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related imidazo[1,2-a]pyridine derivatives vary in substituent positions, functional groups, and biological activities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Molecular Formula Molecular Weight Substituent Position(s) Key Applications/Properties References
(7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine C₉H₁₁N₃ 161.21 7-methyl, 2-aminomethyl Histone methyltransferase inhibitor intermediates; antiviral thiourea derivatives
(8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine C₉H₁₁N₃ 161.21 8-methyl, 2-aminomethyl Differing regiochemistry alters steric and electronic properties; used in kinase inhibitor synthesis
3-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenylamine C₁₄H₁₃N₃ 223.28 7-methyl, 2-phenylamine Enhanced aromaticity for targeting G-protein-coupled receptors (GPCRs)
(5-Methylimidazo[1,2-a]pyridin-2-yl)methanamine derivatives Varies ~200–300 5-methyl, 2-aminomethyl Lower metabolic stability compared to 7-methyl analogs due to CYP450 interactions
1-((5-Methylimidazo[1,2-a]pyridin-2-yl)methyl)-3-(pyridin-3-ylmethyl)thiourea (1A) C₁₆H₁₈N₅S 312.41 5-methyl, thiourea linker High-yield synthesis (96%) for antiviral screening; LC-MS tR = 1.70 min

Key Findings:

Regiochemical Impact :

  • The 7-methyl substituent in this compound enhances metabolic stability compared to 5-methyl analogs, which are more prone to oxidative degradation .
  • 8-Methyl derivatives exhibit distinct binding affinities in kinase inhibition assays, likely due to altered π-stacking interactions .

Biological Activity :

  • Thiourea derivatives of the 7-methyl compound (e.g., compound 1A ) show superior antiviral activity (EC₅₀ < 1 μM) compared to 5-methyl analogs, attributed to optimized steric bulk and hydrogen-bonding capacity .
  • Phenylamine derivatives (e.g., 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenylamine) demonstrate high affinity for serotonin receptors (5-HT2A), highlighting scaffold versatility in CNS drug discovery .

Synthetic Utility :

  • The dihydrochloride salt form of this compound is preferred for reactions requiring high solubility in polar solvents (e.g., DCM/MeOH mixtures) .
  • Lower yields (21%) are reported for carboxamide derivatives of this compound compared to thiourea syntheses (96%), reflecting challenges in amide bond formation .

Biological Activity

(7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and implications in medicinal chemistry, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a fused imidazole and pyridine structure, which contributes to its unique chemical reactivity. The molecular formula is C10H12N3C_{10}H_{12}N_3, with a molecular weight of 175.23 g/mol. Its specific substitution pattern at the 7-position of the imidazo ring influences its biological activity significantly.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. It has been shown to inhibit both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Pathogen TypeActivity ObservedReference
Gram-positiveSignificant inhibition
Gram-negativeModerate inhibition

Anticancer Potential

The compound's anticancer properties have also been explored. In vitro studies suggest that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. This is particularly relevant in the context of colorectal cancer and leukemia, where it has demonstrated the ability to inhibit cell growth effectively .

Cancer TypeIC50 (µM)Mechanism of Action
Colorectal carcinoma28.2Induction of apoptosis
LeukemiaVariesInhibition of cell cycle progression

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to bind to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit key enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation .

Case Studies

  • Antimicrobial Activity Study : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL against S. aureus, showcasing its potential as a therapeutic agent against resistant strains.
  • Cancer Cell Line Study : In a comparative analysis involving various cancer cell lines, this compound was found to inhibit proliferation in HCT116 colon cancer cells with an IC50 value of 28.2 µM. This effect was attributed to the downregulation of cyclin D1 and COX-2 expression, leading to cell cycle arrest .

Q & A

Q. What are the established synthetic routes for (7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions using precursors such as 2-amino-4-methylpyridine and halogenated ketones. A microwave-assisted method in diglyme solvent accelerates reaction kinetics and improves regioselectivity . Alternatively, Schiff base formation with aryl amines in glacial acetic acid yields imidazo[1,2-a]pyridine derivatives . Key intermediates like 2-(chloromethyl)imidazo[1,2-a]pyridine (CAS 57892-76-9) are also critical for functionalization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : ¹H/¹³C-NMR, FT-IR, and LC-MS are standard for structural elucidation. For example, ¹H-NMR identifies methyl and methanamine protons, while FT-IR confirms amine and aromatic C-H stretches. LC-MS validates molecular weight and purity, especially for intermediates like 3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluoroaniline .

Q. What biological activities are associated with imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Imidazo[1,2-a]pyridines exhibit anxiolytic, cardiovascular, and antimicrobial properties. For instance, derivatives with sulfonamide or triazole substituents show activity against enzymes like ENR (enoyl-acyl carrier protein reductase), a target in bacterial fatty acid biosynthesis . Biological assays (e.g., MIC tests) should be paired with structural optimization to enhance potency .

Advanced Research Questions

Q. How can DFT calculations optimize the synthesis and reactivity of this compound?

  • Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) predicts reaction pathways, transition states, and regioselectivity. For example, exact exchange terms in DFT improve accuracy in thermochemical properties like atomization energies (average deviation: ±2.4 kcal/mol), aiding in precursor selection . DFT also models non-covalent interactions (e.g., π-π stacking in Hirshfeld surface analysis) to guide crystal engineering .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., solvent polarity, pH) or substituent effects. Systematic validation should include:
  • Dose-response curves under standardized conditions.
  • Comparative studies with structurally related derivatives (e.g., 3,4-dichloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide) .
  • Target-specific assays (e.g., enzyme inhibition vs. receptor binding) to isolate mechanisms .

Q. What computational strategies improve synthetic yield and selectivity?

  • Methodological Answer : Machine learning models (e.g., PISTACHIO, Reaxys) predict feasible routes by scoring precursors based on plausibility (threshold: >0.01) and historical success rates . For example, retro-synthetic analysis of 2-(chloromethyl)imidazo[1,2-a]pyridine identifies brominated pyridines as optimal starting materials . Reaction parameter optimization (e.g., temperature, solvent) via DOE (Design of Experiments) further enhances yield .

Safety and Handling in Research Settings

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Use PPE (gloves, goggles) to prevent skin/eye contact.
  • Store in airtight containers under inert gas (N₂/Ar) to avoid oxidation .
  • Emergency measures: For inhalation, move to fresh air; for ingestion, administer activated charcoal and consult a toxicologist .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine
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(7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine

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